Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

Description

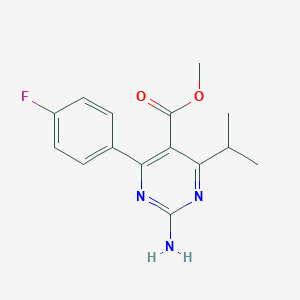

It is recognized as a key impurity in the synthesis of Rosuvastatin, a statin used to lower cholesterol . The compound features:

- A 2-amino substituent on the pyrimidine ring.

- A 4-(4-fluorophenyl) group, contributing aromaticity and lipophilicity.

- A 6-isopropyl moiety, adding steric bulk.

- A methyl ester at position 5, influencing solubility and reactivity.

Its structural attributes make it a subject of interest in pharmaceutical chemistry, particularly in impurity profiling and structure-activity relationship studies.

Properties

IUPAC Name |

methyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYXELUYVYVDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142586 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160009-37-0 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160009-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The most widely documented approach involves a Biginelli-like condensation of guanidine hydrochloride, 4-fluorobenzaldehyde, and methyl 4-methyl-3-oxo-pentanoate in dimethylformamide (DMF) under basic conditions. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) facilitates deprotonation, enabling cyclization to form the dihydropyrimidine intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) yields the fully aromatic pyrimidine.

Key Steps :

-

Condensation :

-

Reactants: Guanidine hydrochloride (2.5 eq), 4-fluorobenzaldehyde (1 eq), methyl 4-methyl-3-oxo-pentanoate (1 eq).

-

Base: K₂CO₃ or Na₂CO₃ (2.5 eq).

-

Intermediate: Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate.

-

-

Oxidation :

Yield Optimization and Ester Variants

Yields vary significantly with ester substituents and reaction scaling:

| Ester Group | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl | DMF | K₂CO₃ | 70°C, 3 hr | 55% | |

| Ethyl | DMF | Na₂CO₃ | 70°C, 4 hr | 75% | |

| Isopropyl | DMF | K₂CO₃ | 70°C, 3 hr | 67% |

Ethyl esters demonstrate superior yields (75%) due to enhanced solubility and reduced steric hindrance during cyclization. Isopropyl variants, while less efficient, simplify purification via trituration in acetonitrile.

Direct Amination of Pyrimidin-2-yl Tosylates

Methodology and Conditions

An alternative route avoids multi-step condensation by aminating pre-functionalized pyrimidine cores. Pyrimidin-2-yl tosylates react with aqueous ammonia (28%) in polyethylene glycol-400 (PEG-400) at room temperature. This method eliminates hazardous oxidants and reduces energy requirements.

Optimized Protocol :

Advantages Over Traditional Methods

-

Byproduct Suppression : PEG-400 minimizes hydrolysis to pyrimidin-2-ols (<5% vs. 41% in dioxane).

-

Scalability : No cryogenic conditions required, unlike DDQ-mediated oxidations.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Both methods produce identical products, verified via:

Purity Assessment

HPLC co-elution with standards and identical retention times confirm >98% purity.

Industrial and Environmental Considerations

Solvent and Reagent Selection

Cost-Benefit Analysis

| Method | Cost (USD/kg) | E-Factor* | Scalability |

|---|---|---|---|

| Condensation-Oxidation | 1,200 | 8.2 | High |

| Direct Amination | 900 | 3.1 | Moderate |

*E-Factor = mass of waste per mass of product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives with different functional groups.

Scientific Research Applications

Synthesis of Statins

One of the primary applications of methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is its role as an intermediate in the synthesis of Rosuvastatin, a widely used cholesterol-lowering medication. Research indicates that this compound is crucial in producing Rosuvastatin-d3 sodium salt, a labeled analogue used for pharmacokinetic studies and metabolic profiling in drug development .

Anticancer Research

Recent studies have explored the potential anticancer properties of derivatives of this compound. Compounds derived from this structure have shown promise in targeting specific cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth . The incorporation of fluorinated phenyl groups enhances biological activity, making them suitable candidates for further investigation in oncology.

Biochemical Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its stability and reactivity allow researchers to utilize it in various assays aimed at understanding cellular mechanisms and pathways .

Structure-Activity Relationship Studies

In medicinal chemistry, understanding the relationship between chemical structure and biological activity is crucial. This compound serves as a model compound for structure-activity relationship (SAR) studies. By modifying its structure, researchers can assess how different substituents affect its pharmacological properties, aiding in the design of more effective therapeutic agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Pharmacokinetics of Rosuvastatin-d3

In pharmacokinetic studies involving Rosuvastatin-d3, this compound was instrumental in tracing metabolic pathways. The labeled analogue allowed researchers to monitor absorption and distribution within biological systems effectively .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a pyrimidine ring with various substituents, including a fluorophenyl group and an isopropyl group. The synthesis of this compound typically involves the reaction of guanidine hydrochloride with 4-fluorobenzaldehyde and methyl 4-methyl-3-oxo-pentanoate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures .

Synthesis Overview:

- Reactants: Guanidine hydrochloride, 4-fluorobenzaldehyde, methyl 4-methyl-3-oxo-pentanoate.

- Conditions: DMF solvent, heating at 70°C.

- Yield: Approximately 55% .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC50 values for COX-2 inhibition are reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition Potency of Pyrimidine Derivatives

| Compound | COX-2 IC50 (μmol) | Reference |

|---|---|---|

| This compound | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 | |

| Other Pyrimidine Derivatives | Varies |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro, suggesting its potential as an anticancer agent .

Case Study: Anticancer Evaluation

- Cell Line: A431 vulvar epidermal carcinoma.

- Methodology: Cell viability assays (MTT).

- Results: Significant inhibition of cell proliferation observed.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory pathways and cancer cell signaling. The compound's ability to inhibit COX enzymes suggests that it may modulate prostaglandin synthesis, thereby reducing inflammation .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate?

A PEG-mediated, metal-free synthesis route under mild conditions has been reported, yielding the compound as a white solid (mp 146–148°C). Key steps include cyclization of precursors in polyethylene glycol (PEG) at 80–90°C, followed by purification via column chromatography. This method avoids toxic solvents and achieves moderate yields (~60–70%). Characterization by -NMR, -NMR, and HRMS confirms purity and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (, ) is essential for confirming substituent positions and hydrogen environments. For example, the 4-fluorophenyl group exhibits a triplet at δ 7.11 ppm () in -NMR, while the isopropyl group shows a septet at δ 3.13 ppm. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (, [M+H] = 290.1302) .

Q. What computational tools aid in predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA, combined with basis sets (e.g., B3LYP/6-31G(d)), is recommended for optimizing geometry and calculating electrostatic potential maps .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, the pyrimidine ring’s planarity and substituent orientations (e.g., 4-fluorophenyl dihedral angles) can be quantified. SHELX programs (e.g., SHELXL for refinement) are widely used for structural determination, leveraging intensity data to resolve disorders or twinning .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., NMR chemical shifts vs. crystallographic bond angles) require cross-validation. For instance, dynamic effects in solution (e.g., rotational barriers of the isopropyl group) may explain NMR peak splitting not observed in static crystal structures. Variable-temperature NMR or solid-state NMR can reconcile such differences .

Q. How are hydrogen-bonding networks analyzed in its crystalline form?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like rings. For this compound, N–H···O interactions between the amino group and carboxylate oxygen may stabilize the lattice. Tools like Mercury (CCDC) visualize these networks and quantify interaction energies .

Q. What role do puckering coordinates play in analyzing the pyrimidine ring’s non-planarity?

Cremer-Pople parameters (, , ) quantify ring puckering. For six-membered rings, deviations from planarity (e.g., boat or chair conformations) are computed using atomic coordinates from SCXRD. This is critical for understanding steric strain from bulky substituents like isopropyl .

Q. How can synthetic byproducts be identified and mitigated?

Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with tandem MS/MS identifies impurities (e.g., incomplete cyclization products). Optimizing reaction time, temperature, and stoichiometry reduces byproduct formation. For example, excess methyl chloroformate in esterification minimizes unreacted intermediates .

Methodological Considerations

- Crystallographic Refinement: Use twin refinement in SHELXL for overlapping crystals. Apply restraints for disordered solvent molecules .

- Spectroscopic Validation: Compare experimental NMR shifts with computed (GIAO-DFT) values to confirm assignments .

- Data Reproducibility: Document reaction conditions (e.g., PEG molecular weight, drying time) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.